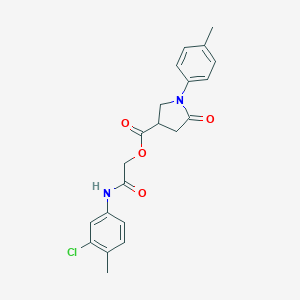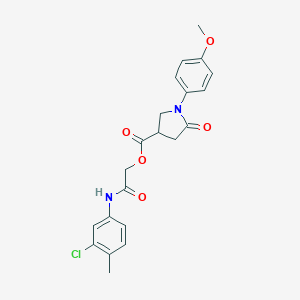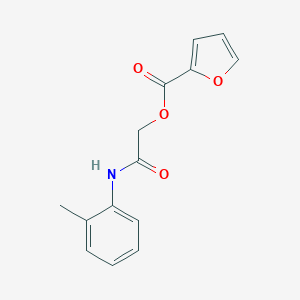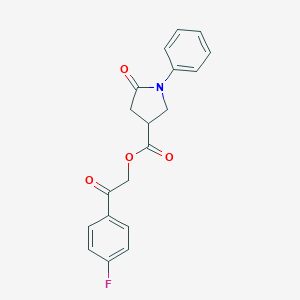
N-(2,4-dichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)butanamide, commonly known as Bupivacaine, is a local anesthetic drug used in various medical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effect. The drug is synthesized using specific methods, and its mechanism of action is well understood.
Mecanismo De Acción
Bupivacaine works by blocking the sodium channels in the nerve fibers, preventing the transmission of nerve impulses. This results in the loss of sensation in the affected area. Bupivacaine is a potent local anesthetic drug with a long duration of action. It has a slow onset of action and a prolonged recovery time, making it ideal for surgical procedures.
Biochemical and Physiological Effects
Bupivacaine has several biochemical and physiological effects on the body. It can cause hypotension, bradycardia, and respiratory depression. In addition, Bupivacaine can also cause allergic reactions and toxicity, which can be life-threatening. The drug is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bupivacaine has several advantages and limitations for lab experiments. It is a potent local anesthetic drug with a long duration of action, making it ideal for surgical procedures. However, the slow onset of action and prolonged recovery time can be a limitation for certain experiments. In addition, the potential for toxicity and allergic reactions must be considered when using Bupivacaine in lab experiments.
Direcciones Futuras
For research include the development of new formulations and the exploration of its potential use in pain management and as an anti-inflammatory agent.
Métodos De Síntesis
Bupivacaine is synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with butylamine. The process involves several purification steps, including recrystallization and chromatography, to obtain a pure product. The synthesis of Bupivacaine is a complex process that requires expertise and specific equipment.
Aplicaciones Científicas De Investigación
Bupivacaine has been extensively studied for its use as a local anesthetic drug. It is commonly used in various medical procedures, including surgery, dental work, and childbirth. In addition, Bupivacaine has also been studied for its potential use in pain management and as an anti-inflammatory agent. Research has shown that Bupivacaine can be used to treat chronic pain conditions, such as neuropathic pain and cancer-related pain.
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
Clave InChI |
NBPPYGBAWSOAMG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




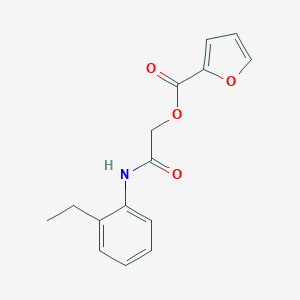

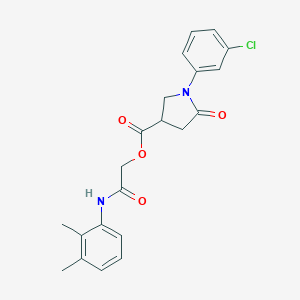
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
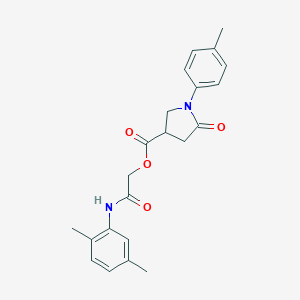
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
